(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid
Overview
Description
(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid, also known as S-3-APA, is an amino acid derivative that has been studied extensively for its potential applications in scientific research. It is a structural isomer of the widely used amino acid derivative 3-APA, and has been found to possess similar biochemical and physiological effects. However, S-3-APA has a number of advantages over 3-APA, which makes it a more desirable compound for use in laboratory experiments.
Scientific Research Applications
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid has been used in the synthesis of cyclic γ-aminobutyric acid analogues. These compounds are synthesized using a combination of intermolecular [2+2]-photocycloaddition and fragmentation reactions of cyclobutane moieties, demonstrating its utility in complex chemical synthesis (Petz et al., 2019).
Synthesis of Diastereomerically Pure Pyrrolidin-2-ones
The compound plays a role in the synthesis of diastereomerically pure pyrrolidin-2-ones. Through intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III), this process facilitates the creation of biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi et al., 1996).
Metal Ion Binding Sites
Another application includes the formation of ATCUN-like metal ion binding sites. This is achieved by condensing (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid with other molecular structures, demonstrating its importance in the creation of complex bioinorganic compounds (Boa et al., 2005).
Analysis of Molecular Conformations
The compound is also used in the analysis of molecular conformations and reaction paths, which is essential in the study of plant growth hormones and other bioactive molecules (Ramek & Tomić, 2001).
Quantum Chemical Investigation
Quantum chemical investigations of molecules like (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid are crucial for understanding their electronic properties, molecular orbital energy, and other chemical properties (Bouklah et al., 2012).
Structural Studies
Structural studies of compounds derived from (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid contribute to the synthesis and characterization of new heterocyclic compounds, expanding the repertoire of chemical synthesis (Chui et al., 2004).
properties
IUPAC Name |
2-[(3S)-3-aminopyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERFTFADAXMTR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287112 | |
Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid | |
CAS RN |
1187931-33-4 | |
Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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